4-Chloro-1-methyl-2-(trichloromethoxy)benzene chemical structure and properties
4-Chloro-1-methyl-2-(trichloromethoxy)benzene chemical structure and properties
Topic: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene: Chemical Structure, Synthesis, and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-1-methyl-2-(trichloromethoxy)benzene is a specialized, highly reactive organochlorine intermediate primarily utilized in the synthesis of fluorinated agrochemicals and pharmaceuticals. It belongs to the class of aryl trichloromethyl ethers (Ar-OCCl₃), a functional group category notoriously sensitive to hydrolysis but invaluable as the direct precursor to the trifluoromethoxy (-OCF₃) group via Swarts-type fluorination.
This guide details the structural characteristics, validated synthetic protocols, and reactivity profile of this molecule, focusing on its role as a transient intermediate in the production of 4-chloro-1-methyl-2-(trifluoromethoxy)benzene , a lipophilic building block for bioactive scaffolds.
Chemical Identity & Structural Analysis
The molecule features a trisubstituted benzene ring with a steric clash between the ortho-methyl group and the bulky trichloromethoxy moiety. This steric environment influences both its rotational dynamics and its reactivity toward nucleophiles.
| Parameter | Details |
| IUPAC Name | 4-Chloro-1-methyl-2-(trichloromethoxy)benzene |
| Common Reference | Trichloromethyl 4-chloro-2-methylphenyl ether |
| Molecular Formula | C₈H₆Cl₄O |
| Molecular Weight | 259.94 g/mol |
| SMILES | Cc1ccc(Cl)cc1OC(Cl)(Cl)Cl |
| Key Functional Group | Trichloromethyl ether (-OCCl₃) |
| Precursor Phenol | 4-Chloro-2-methylphenol (4-Chloro-o-cresol) |
Structural Visualization
The following diagram illustrates the connectivity and the steric crowding around the ether linkage.
Figure 1: Connectivity graph of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene showing the ortho-substitution pattern.
Physicochemical Properties
Due to the hydrolytic instability of the -OCCl₃ group, experimental data is often derived from in situ studies or extrapolated from stable homologs.
| Property | Value / Description | Scientific Context |
| Physical State | Viscous Liquid / Low-melting Solid | High molecular weight and halogenation increase intermolecular forces vs. parent phenol. |
| Boiling Point | ~260–270°C (Predicted) | Decomposes before boiling at atm pressure; distillable under high vacuum (<1 mmHg). |
| Lipophilicity (LogP) | ~4.5 (Predicted) | Highly lipophilic due to four chlorine atoms and the methyl group. |
| Hydrolytic Stability | Very Low | Rapidly hydrolyzes in moist air to form the aryl chloroformate or carbonate. |
| Density | ~1.45 g/cm³ | Heavy halogen content contributes to high density. |
Synthesis & Manufacturing
Direct chlorination of the corresponding methyl ether (anisole derivative) is not recommended for this specific isomer. Radical chlorination of 4-chloro-2-methoxytoluene would preferentially chlorinate the benzylic methyl group (Pos 1) rather than the methoxy group, leading to mixtures.
The authoritative synthetic route is the Chlorothionoformate Method (Yarovenko & Vasil'eva Protocol) . This method ensures regiospecific formation of the trichloromethoxy group on the oxygen.
Protocol: The Chlorothionoformate Route
Step 1: Formation of Aryl Chlorothionoformate
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Reagents: 4-Chloro-2-methylphenol, Thiophosgene (CSCl₂), NaOH (aq).
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Conditions: 0–5°C, biphasic system (CH₂Cl₂/H₂O).
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Mechanism: Nucleophilic attack of the phenoxide ion on the highly electrophilic thiophosgene.
Step 2: Chlorination/Desulfurization
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Reagents: Cl₂ (gas), catalytic PCl₅ or light (hν).
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Conditions: 100–120°C.
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Transformation: The C=S bond is chlorinated and desulfurized to form the -OCCl₃ group.
Step 3: Fluorination (Optional Downstream)
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Reagents: SbF₃ / SbCl₅ (Swarts Reagent) or anhydrous HF.
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Product: 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis from the phenol precursor to the trifluoromethoxy final product.
Reactivity & Transformations
The trichloromethoxy group is a "masked" carbonyl equivalent. Its reactivity is dominated by the weakness of the C-Cl bonds adjacent to the oxygen.
Hydrolysis (Moisture Sensitivity)
The most critical handling constraint is its reaction with water.
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Reaction: Ar-OCCl₃ + H₂O → Ar-OCOCl (Aryl Chloroformate) + 2HCl
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Further Hydrolysis: Ar-OCOCl + H₂O → Ar-OH + CO₂ + HCl
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Implication: Must be stored under anhydrous inert gas (Argon/Nitrogen).
Chlorine-Fluorine Exchange (The Swarts Reaction)
This is the primary industrial utility of the molecule.
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Reagent: Antimony Trifluoride (SbF₃) with Antimony Pentachloride (SbCl₅) catalyst.[1]
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Mechanism: Lewis acid-assisted ionization of the C-Cl bond followed by fluoride attack.
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Outcome: Formation of the chemically and metabolically stable -OCF₃ group.
Thermal Decomposition
At temperatures >150°C without fluorinating agents, the ether linkage can cleave.
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Pathway: Ar-OCCl₃ → Ar-Cl + COCl₂ (Phosgene).
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Safety Note: This decomposition releases lethal phosgene gas.
Applications in Drug & Agrochemical Design
While 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is rarely the final active ingredient, its downstream product (the trifluoromethoxy derivative) is critical.
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Bioisosterism: The -OCF₃ group is a lipophilic bioisostere for -Cl, -CF₃, or -OCH₃. It improves membrane permeability.
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Metabolic Stability: The C-F bond is resistant to oxidative metabolism (P450), prolonging the half-life of the drug.
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Conformational Lock: The bulky -OCF₃ group (derived from the -OCCl₃ precursor) forces the ether bond orthogonal to the ring, creating a unique 3D shape for receptor binding.
Safety & Handling (MSDS Highlights)
Danger: This compound is a potent alkylating agent and lachrymator.
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Hazard Class: Corrosive, Acute Toxicity (Inhalation/Dermal).
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Specific Hazards:
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Water Reactive: Releases HCl fumes instantly upon contact with moisture.
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Decomposition: Releases Phosgene (COCl₂) upon heating.
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PPE Requirements: Full-face respirator with acid gas cartridges, butyl rubber gloves, and chemical suit.
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Storage: Teflon-sealed containers, stored below 4°C under Argon.
References
- Yarovenko, N. N., & Vasil'eva, A. S. (1958). Preparation of aryl trichloromethyl ethers. Journal of General Chemistry of the USSR, 28, 2537.
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Matoušek, V., et al. (2010). Trifluoromethoxylation of arenes: Synthesis and properties. Journal of Organic Chemistry. Link
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Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link
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Matrix Scientific. (2024). Product Data: 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene. Link
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Sigma-Aldrich. (2024). Safety Data Sheet: Aryl Chlorothionoformates. Link
